trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate
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Overview
Description
Trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mechanism Of Action
The mechanism of action of trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the hydroxymethyl and carboxylate functional groups.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate. However, it has been shown to exhibit low toxicity in cell viability assays, indicating its potential for use in biological research.
Advantages And Limitations For Lab Experiments
One advantage of trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate is its ease of synthesis, which makes it readily available for use in lab experiments. However, its limited solubility in water can make it challenging to work with in aqueous environments.
Future Directions
There are several future directions for research on trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate. One potential area of study is the development of new synthetic methodologies using this compound as a building block. Another area of interest is the investigation of its potential applications in drug discovery and development. Additionally, further research is needed to fully understand its mechanism of action and potential biological effects.
Synthesis Methods
The synthesis of trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate can be achieved through the reaction of ethyl 2-bromo-2-(hydroxymethyl)propanoate with cyclopropane carboxylic acid in the presence of a base. The reaction yields a white crystalline solid that can be purified through recrystallization.
Scientific Research Applications
Trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate has been extensively studied for its potential applications in organic synthesis. It has been used as a building block for the synthesis of various natural products and pharmaceuticals. Additionally, it has been used as a reagent in the synthesis of chiral cyclopropanes, which are important intermediates in the pharmaceutical industry.
properties
IUPAC Name |
ethyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQBVPPEXCRXAW-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Ethyl 2-(hydroxymethyl)-cyclopropanecarboxylate |
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